molecular formula C19H32N2O5 B1469563 Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate CAS No. 1402148-87-1

Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate

Cat. No. B1469563
M. Wt: 368.5 g/mol
InChI Key: KDNPTBCVXOYYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate, also known as DB4M-ODS, is a novel organic compound with a wide range of applications in scientific research. It is an aromatic compound with a unique structure and properties, making it suitable for a variety of applications. It has been used in the synthesis of a variety of organic compounds, as well as in the study of biological processes.

Scientific Research Applications

Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate has a variety of applications in scientific research. It can be used as a catalyst in organic synthesis, as a reagent in the synthesis of other organic compounds, and as a stabilizing agent in the storage of organic compounds. It has also been used in the study of biological processes, such as the regulation of gene expression and the action of enzymes. In addition, Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate has been used as a model compound in the study of the physical properties of organic compounds.

Mechanism Of Action

The mechanism of action of Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate is not fully understood. It is believed to act as an inhibitor of certain enzymes, such as proteases, which are involved in the breakdown of proteins. In addition, it is thought to act as an inhibitor of certain transcription factors, which are involved in the regulation of gene expression.

Biochemical And Physiological Effects

The biochemical and physiological effects of Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate are not fully understood. However, it has been shown to inhibit the activity of certain enzymes and transcription factors, which suggests that it may have an effect on the regulation of gene expression. In addition, it has been shown to interact with certain proteins, which suggests that it may have an effect on the structure and function of proteins.

Advantages And Limitations For Lab Experiments

The advantages of using Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate in lab experiments include its low cost, its ease of use, and its stability in a variety of solvents. However, it is important to note that Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate is a relatively new compound, and its effects on biological systems are not yet fully understood. In addition, it is not known whether Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate is toxic or has any other adverse effects on biological systems.

Future Directions

There are a number of potential future directions for the use of Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate in scientific research. These include further studies into its mechanism of action, its effects on biological systems, and its potential applications in drug development. In addition, further research could be conducted into the synthesis of Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate and its derivatives, as well as its potential applications in the synthesis of other organic compounds. Finally, further research could be conducted into the use of Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate as a model compound in the study of the physical properties of organic compounds.

properties

IUPAC Name

ditert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5/c1-13-14(22)21(16(24)26-18(5,6)7)12-19(13)8-10-20(11-9-19)15(23)25-17(2,3)4/h13H,8-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNPTBCVXOYYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC12CCN(CC2)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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